

Physical and chemical properties of "4-Bromo-5-butoxy-2-nitroaniline"

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Compound of Interest

Compound Name: 4-Bromo-5-butoxy-2-nitroaniline

Cat. No.: B572811

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An In-depth Technical Guide to 4-Bromo-5-butoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-5-butoxy-2-nitroaniline** (CAS No. 1255574-66-3). Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of theoretical predictions for the target molecule and experimental data for the closely related analogue, 4-Bromo-2-nitroaniline (CAS No. 875-51-4). This approach offers valuable comparative insights for researchers. Furthermore, a detailed, adaptable experimental protocol for the synthesis of substituted nitroanilines is provided, alongside logical workflows for synthesis and characterization, visualized using Graphviz diagrams. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Introduction

4-Bromo-5-butoxy-2-nitroaniline is a substituted aromatic amine, a class of compounds that are pivotal intermediates in the synthesis of a wide array of organic molecules. The presence of a bromo group, a nitro group, and an aniline moiety on the benzene ring imparts a unique

reactivity profile, making it a potentially valuable building block in medicinal chemistry and materials science. The butoxy group further modifies its lipophilicity and steric properties. This guide aims to consolidate the known and predicted information about this compound to facilitate its use in research and development.

Physical and Chemical Properties

Quantitative data for **4-Bromo-5-butoxy-2-nitroaniline** is scarce in the public domain. Therefore, a combination of theoretical predictions and experimental data for a structural analogue is presented.

4-Bromo-5-butoxy-2-nitroaniline (CAS: 1255574-66-3) - Theoretical and General Data

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ BrN ₂ O ₃	Calculated
Molecular Weight	289.13 g/mol	Calculated
CAS Number	1255574-66-3	[1]

Note: Specific experimental data for melting point, boiling point, and solubility are not readily available in the cited literature. Researchers are advised to determine these properties experimentally upon synthesis.

Comparative Data: 4-Bromo-2-nitroaniline (CAS: 875-51-4) - Experimental Data

As a structurally similar compound lacking the butoxy group, 4-Bromo-2-nitroaniline provides a useful benchmark for predicting the properties of its butoxy analogue.

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[2][3][4]
Molecular Weight	217.02 g/mol	[2][3][4]
Appearance	Yellow to orange crystalline solid	[5][6]
Melting Point	110-113 °C	[5]
Boiling Point	308.7 °C at 760 mmHg	[5]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dimethylformamide.	[6]

Spectral Data

Detailed experimental spectral data for **4-Bromo-5-butoxy-2-nitroaniline** is not available. However, spectral information for 4-Bromo-2-nitroaniline is well-documented and can serve as a reference for the types of signals to expect.

Spectral Data for 4-Bromo-2-nitroaniline

- ¹³C NMR Spectroscopy: Spectral data is available and has been recorded on a Bruker AM-270 instrument.[4]
- Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data, with major peaks observed at m/z 216, 218, and 170.[4]
- Infrared (IR) Spectroscopy: FTIR spectra have been obtained using KBr-Pellet techniques.[4][7]
- Raman Spectroscopy: Raman spectral data is also available.[8]

Experimental Protocols: Synthesis of Substituted Nitroanilines

The following is a generalized protocol for the synthesis of alkoxy-substituted nitroanilines, which can be adapted for the preparation of **4-Bromo-5-butoxy-2-nitroaniline**. This protocol is based on established methods for the synthesis of similar compounds.^{[9][10][11][12][13]}

General Synthesis of an Alkoxy-Substituted Bromo-Nitroaniline

This procedure outlines a potential synthetic route starting from a commercially available bromo-nitro-phenol.

Reaction Scheme:

Where Ar is the aromatic ring, R-X is an alkylating agent (e.g., 1-bromobutane for the butoxy group), and a suitable base is used to deprotonate the phenol.

Materials and Reagents:

- 4-Bromo-2-nitrophenol (or a suitable precursor)
- 1-Bromobutane
- Potassium Carbonate (K_2CO_3) or another suitable base
- Acetone or Dimethylformamide (DMF) as solvent
- Deionized water
- Ethyl acetate
- Hexane
- Magnesium sulfate ($MgSO_4$)

Procedure:

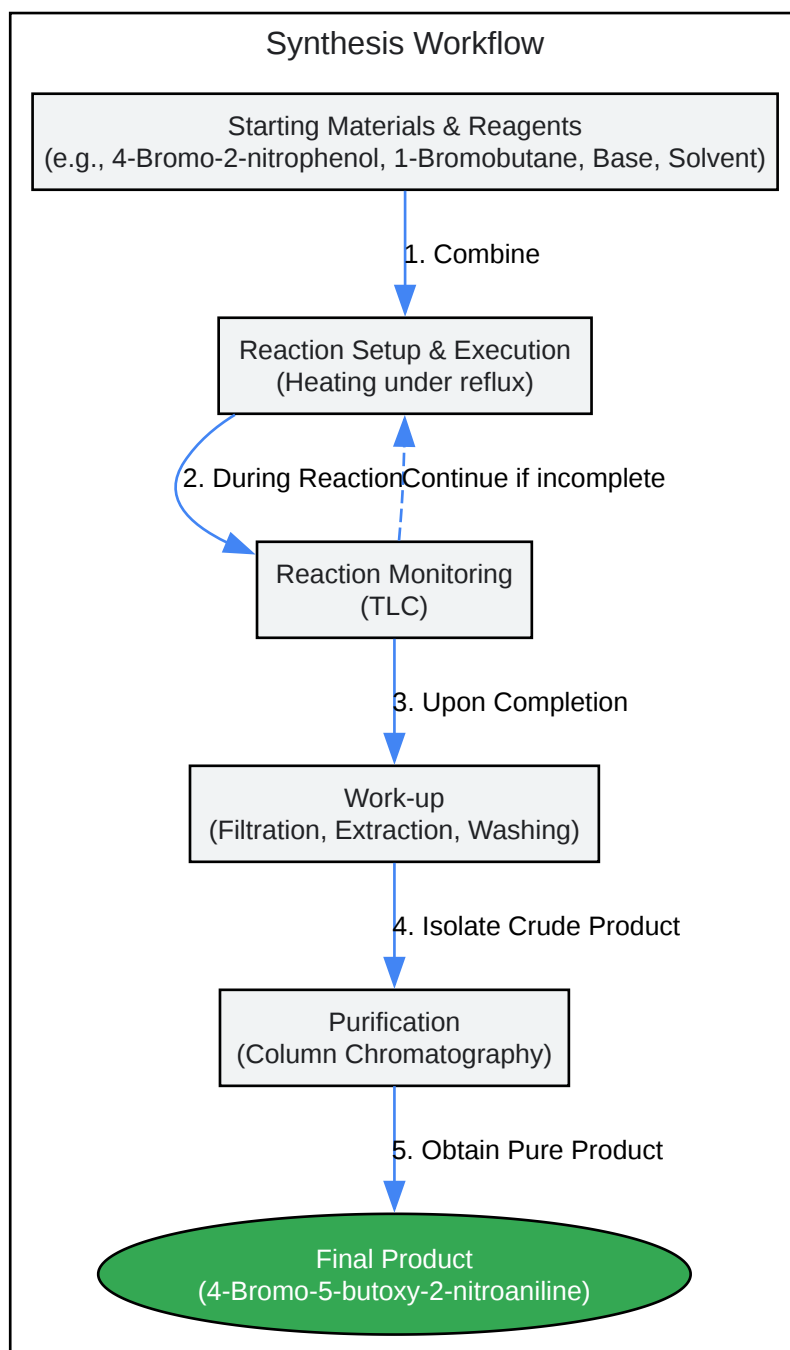
- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-nitrophenol (1 equivalent), potassium carbonate (1.5-2 equivalents), and a suitable volume of acetone or DMF to dissolve the starting material.

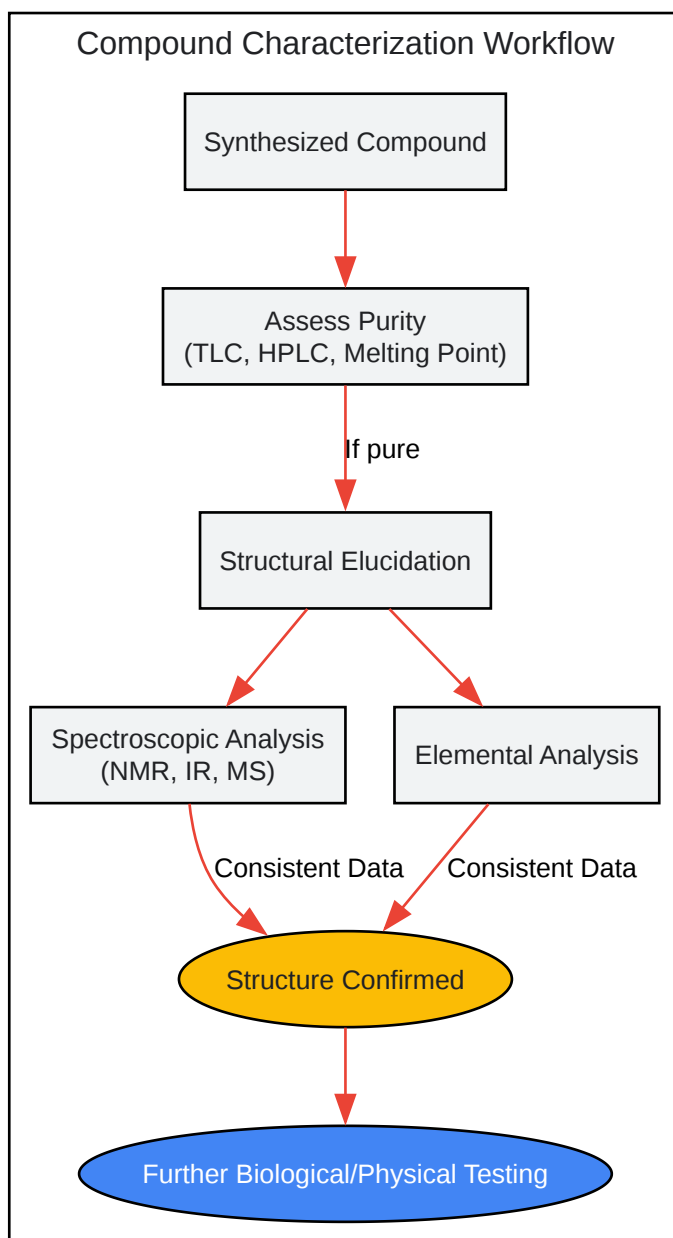
- Alkylation: Add 1-bromobutane (1.1-1.5 equivalents) to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water (3 x 50 mL) and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
- Characterization: Characterize the final product by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a substituted nitroaniline.





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